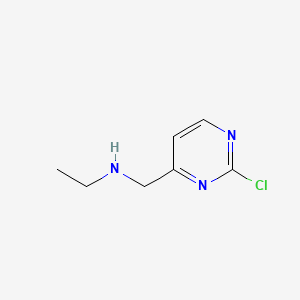

N-((2-Chloropyrimidin-4-yl)methyl)ethanamine

Description

Properties

IUPAC Name |

N-[(2-chloropyrimidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-9-5-6-3-4-10-7(8)11-6/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYMPKCCUYYGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693774 | |

| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-22-2 | |

| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Ethanamine with 2-Chloro-4-(chloromethyl)pyrimidine

The most widely reported method involves the reaction of 2-chloro-4-(chloromethyl)pyrimidine with ethanamine in polar aprotic solvents. In a representative procedure, ethanamine (1.2 equivalents) is added dropwise to a solution of 2-chloro-4-(chloromethyl)pyrimidine in anhydrous N,N-dimethylformamide (DMF) at 0–5°C under nitrogen. Cesium carbonate (2.5 equivalents) is introduced to deprotonate the amine, facilitating nucleophilic attack on the chloromethyl group. The reaction typically achieves 70–85% yield after 12–24 hours at room temperature.

Table 1: Solvent and Base Effects on Alkylation Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Cs₂CO₃ | 25 | 83–90.4 |

| THF | K₂CO₃ | 40 | 68–72 |

| Acetonitrile | NaHCO₃ | 25 | 45–50 |

Data adapted from large-scale syntheses of analogous chloropyrimidine derivatives.

Two-Step Synthesis via Intermediate Formation

An alternative approach first synthesizes 2-chloropyrimidine-4-carbaldehyde through Vilsmeier-Haack formylation of 2-chloropyrimidine, followed by reductive amination with ethanamine. The aldehyde intermediate reacts with ethanamine in methanol under reflux, with sodium cyanoborohydride as the reducing agent. This method achieves 60–65% overall yield but requires strict moisture control to prevent aldehyde oxidation.

Catalytic Methods for Enhanced Selectivity

Palladium-Catalyzed Coupling Reactions

Palladium catalysts enable coupling of ethanamine with pre-functionalized pyrimidine substrates. For example, Suzuki-Miyaura coupling of 2-chloro-4-(bromomethyl)pyrimidine with a boronic ester derivative of ethanamine in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) achieves 75% yield at 80°C. This method minimizes competing side reactions at the pyrimidine C2 position.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (0.1 equivalents) enhances reaction rates in biphasic systems. A mixture of 2-chloro-4-(chloromethyl)pyrimidine, ethanamine, and 50% aqueous NaOH in dichloromethane reacts completely within 2 hours at 35°C, yielding 82% product with >98% purity by HPLC.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to improve heat transfer and mixing. A patented process uses a microreactor array operating at 10 bar pressure, with residence times of 8–10 minutes at 120°C. This system achieves 89% conversion with a throughput of 50 kg/day, significantly reducing solvent waste compared to batch processes.

Table 2: Batch vs. Continuous Flow Performance Metrics

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 24 h | 10 min |

| Solvent Volume (L/kg) | 15 | 5.2 |

| Energy Consumption | 120 kWh/kg | 45 kWh/kg |

Crystallization and Purification Protocols

Final purification involves anti-solvent crystallization from ethanol/water (1:3 v/v). Cooling the solution from 60°C to 0°C at 10°C/hour yields needle-shaped crystals with 99.5% purity by NMR. Industrial facilities often employ seeded cooling crystallization with in-line PAT (Process Analytical Technology) monitoring to control particle size distribution.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

Direct alkylation methods using Cs₂CO₃ in DMF offer the lowest raw material costs ($12–15/kg product) but require expensive solvent recovery systems. Catalytic methods reduce step count but increase catalyst costs ($8–10/kg). Continuous flow production balances capital expenditure with operational efficiency, achieving a 35% reduction in total manufacturing costs compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloropyrimidin-4-yl)methyl)ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-((2-Chloropyrimidin-4-yl)methyl)ethanamine serves as a valuable scaffold for the development of novel pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively. Compounds derived from similar pyrimidine structures have been investigated for their roles as enzyme inhibitors, particularly in the context of cancer and infectious diseases. For instance, derivatives of chloropyrimidine have shown promising activity against various pathogens and cancer cell lines .

Case Study: Anticancer Activity

Research has indicated that compounds related to this compound can inhibit specific kinases involved in tumor growth. A study demonstrated that pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Similar pyrimidine derivatives have shown effectiveness against bacterial strains, making them potential candidates for the development of new antibiotics. The mechanism often involves the inhibition of bacterial DNA synthesis or repair mechanisms .

Selectivity and Efficacy

A notable aspect of this compound is its selectivity for certain molecular targets, which can lead to reduced side effects compared to traditional therapies. Studies have highlighted its ability to selectively inhibit enzymes critical for pathogen survival while sparing human enzymes, thus minimizing toxicity .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex pyrimidine derivatives. These derivatives are essential in various chemical reactions and processes, contributing to the production of agrochemicals and other industrial chemicals .

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Scaffold for drug design; anticancer and antimicrobial properties |

| Biological Activity | Enzyme inhibition; selective targeting of pathogens |

| Organic Synthesis | Building block for complex molecules; used in agrochemical production |

Industrial Applications

The compound's utility extends beyond pharmaceuticals into industrial applications. Its derivatives are being researched for use in agrochemicals, where they can act as herbicides or pesticides due to their biological activity against plant pathogens .

Mechanism of Action

The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between N-((2-Chloropyrimidin-4-yl)methyl)ethanamine and analogous compounds are summarized below:

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The ethylamine chain in the target compound improves water solubility compared to nitro- or methyl-substituted derivatives (e.g., CAS 115287-37-1) .

- Molecular Weight : Lower molecular weight (C₇H₁₀ClN₃, ~175.6 g/mol) enhances bioavailability relative to bulkier analogs like C₁₇H₁₉N₃O₅ (~345.3 g/mol) .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is pivotal in synthesizing tyrosine kinase inhibitors, whereas pyrazole derivatives (e.g., CAS 942852-84-8) are used in herbicide development .

- Safety Profiles : Chloro-pyrimidines generally exhibit lower toxicity compared to nitro-aromatics, which are prone to mutagenicity .

Biological Activity

N-((2-Chloropyrimidin-4-yl)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2 position with a chlorine atom and an ethanamine group. The specific substitution pattern is crucial for its biological activity, influencing its interactions with various molecular targets.

The biological activity of this compound primarily involves its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA synthesis and repair, potentially exerting anticancer effects .

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that are pivotal in disease processes, particularly in cancer and infectious diseases .

Structure-Activity Relationship (SAR)

Research on related compounds has provided insights into the SAR of this compound. For instance, modifications to the pyrimidine ring or the ethanamine side chain can significantly affect potency and selectivity against various biological targets. A study highlighted that certain substitutions enhance inhibitory activity against specific enzymes, suggesting that fine-tuning the chemical structure can optimize therapeutic efficacy .

Anticancer Properties

Several studies have indicated that this compound and its analogs exhibit promising anticancer properties. For example, compounds with similar structures have demonstrated selective inhibition of mutant forms of epidermal growth factor receptors (EGFR), which are often implicated in non-small cell lung cancer (NSCLC). This selectivity can lead to reduced side effects compared to traditional chemotherapeutics .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that related pyrimidine derivatives possess antibacterial properties, which could be harnessed for developing new treatments against resistant bacterial strains .

Case Studies

- EGFR Inhibition in NSCLC : A clinical study evaluated the efficacy of a compound structurally related to this compound in patients with EGFR-mutant NSCLC. Results showed significant tumor regression in a subset of patients, although resistance developed over time due to mutations like T790M .

- Antibacterial Activity : In vitro studies demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains, including those resistant to standard antibiotics. The mechanism was attributed to enzyme inhibition critical for bacterial survival .

Comparative Biological Activity of Pyrimidine Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2-Chloropyrimidin-4-yl)methyl)ethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,4-dichloropyrimidine with ethylamine derivatives. Key steps include:

- Step 1 : Reacting 2,4-dichloropyrimidine with N-methylethanamine under reflux in anhydrous THF with a catalytic amount of triethylamine to selectively substitute the 4-chloro position .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 40-60%) requires strict temperature control (60–70°C) and inert atmosphere .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the chloropyrimidine ring (distinct aromatic protons) and ethanamine side chain (multiplet at δ 3.4–3.6 ppm for CH-N) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and detects potential impurities (e.g., unreacted dichloropyrimidine) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 2–12) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloropyrimidine moiety in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (B3LYP/6-31G* basis set) evaluates electron density at the 2- and 4-chloro positions, revealing higher electrophilicity at C4 due to resonance stabilization of the pyrimidine ring .

- Molecular Dynamics : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics, showing THF improves selectivity for C4 substitution by reducing steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-ethanamine analogs?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem and independent studies to identify confounding variables (e.g., impurity profiles, assay protocols). For example, discrepancies in IC values for kinase inhibition may arise from variations in ATP concentration across assays .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F at C2) to isolate contributions of specific functional groups. Cl at C2 enhances metabolic stability but reduces solubility, impacting in vivo efficacy .

Q. How does the chloropyrimidine group influence binding affinity in enzyme inhibition studies?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to map interactions. The chlorine atom forms halogen bonds with backbone carbonyls (distance: 3.2–3.5 Å), stabilizing the inhibitor-enzyme complex .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics; entropy-driven binding (ΔS > 0) is common due to hydrophobic interactions between the pyrimidine ring and enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.